Tert-butyl 2-iodothiophen-3-ylcarbamate
Overview
Description
Tert-butyl 2-iodothiophen-3-ylcarbamate is an organic compound with the molecular formula C₉H₁₂INO₂S and a molecular weight of 325.17 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an iodine atom and a carbamate group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-iodothiophen-3-ylcarbamate can be synthesized through a multi-step process starting from N-Boc-3-aminothiophene . The general synthetic route involves the following steps:
Protection of the Amino Group: The amino group of 3-aminothiophene is protected using tert-butoxycarbonyl (Boc) to form N-Boc-3-aminothiophene.
Iodination: The protected thiophene derivative is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the 2-position of the thiophene ring.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the iodinated intermediate with tert-butyl chloroformate under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-iodothiophen-3-ylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) with ligands (e.g., triphenylphosphine) in solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Coupling Reactions: Products include biaryl compounds and alkynylthiophenes.
Scientific Research Applications
Tert-butyl 2-iodothiophen-3-ylcarbamate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Material Science: Utilized in the preparation of functionalized thiophene derivatives for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Employed in the study of thiophene-based compounds’ interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of tert-butyl 2-iodothiophen-3-ylcarbamate is primarily related to its ability to undergo various chemical transformations. The iodine atom and carbamate group provide sites for nucleophilic substitution and coupling reactions, enabling the compound to interact with a wide range of molecular targets. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators by binding to specific active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromothiophen-3-ylcarbamate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 2-chlorothiophen-3-ylcarbamate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl 2-fluorothiophen-3-ylcarbamate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Tert-butyl 2-iodothiophen-3-ylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of chemical transformations.
Properties
IUPAC Name |
tert-butyl N-(2-iodothiophen-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZUJNUBUFYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452790 | |
Record name | TERT-BUTYL 2-IODOTHIOPHEN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149704-10-9 | |
Record name | TERT-BUTYL 2-IODOTHIOPHEN-3-YLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149704-10-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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